molecular formula C14H12N4O B6220432 4'-(azidomethyl)-[1,1'-biphenyl]-2-carboxamide CAS No. 2763750-28-1

4'-(azidomethyl)-[1,1'-biphenyl]-2-carboxamide

Cat. No.: B6220432
CAS No.: 2763750-28-1
M. Wt: 252.3
InChI Key:
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Description

4’-(azidomethyl)-[1,1’-biphenyl]-2-carboxamide is a chemical compound that is known as an impurity of Irbesartan . Irbesartan is an angiotensin II receptor blocker used to treat hypertension and heart failure . This compound is also known as 4’- (Azidomethyl)- [1,1’-biphenyl]-2-carbonitrile .

Safety and Hazards

4’-(azidomethyl)-[1,1’-biphenyl]-2-carboxamide is suspected of causing genetic defects and damaging fertility or the unborn child . It is also known to be a mutagenic and potentially carcinogenic substance .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for compound '4'-(azidomethyl)-[1,1'-biphenyl]-2-carboxamide' involves the conversion of a commercially available starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-bromomethylbiphenyl", "sodium azide", "N,N-dimethylformamide", "triethylamine", "acetic anhydride", "ammonium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Dissolve 4-bromomethylbiphenyl in N,N-dimethylformamide and add sodium azide and triethylamine. Stir the mixture at room temperature for several hours to form 4-(azidomethyl)biphenyl.", "Step 2: Add acetic anhydride to the reaction mixture and stir for several hours to form 4-(acetyloxy-methyl)biphenyl.", "Step 3: Add ammonium hydroxide to the reaction mixture and stir for several hours to hydrolyze the acetyl group and form 4-(hydroxymethyl)biphenyl.", "Step 4: Dissolve 4-(hydroxymethyl)biphenyl in ethyl acetate and add acetic anhydride. Stir the mixture at room temperature for several hours to form 4-(acetoxymethyl)biphenyl.", "Step 5: Add ammonium hydroxide to the reaction mixture and stir for several hours to hydrolyze the acetate group and form 4-(hydroxymethyl)biphenyl-2-carboxylic acid.", "Step 6: Dissolve 4-(hydroxymethyl)biphenyl-2-carboxylic acid in N,N-dimethylformamide and add triethylamine and acetic anhydride. Stir the mixture at room temperature for several hours to form 4-(acetyloxy-methyl)-[1,1'-biphenyl]-2-carboxylic acid.", "Step 7: Add ammonium hydroxide to the reaction mixture and stir for several hours to hydrolyze the acetyl group and form 4-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid.", "Step 8: Dissolve 4-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid in N,N-dimethylformamide and add triethylamine and 2-chloro-1,3-dimethylimidazolinium chloride. Stir the mixture at room temperature for several hours to form 4-(azidomethyl)-[1,1'-biphenyl]-2-carboxylic acid.", "Step 9: Dissolve 4-(azidomethyl)-[1,1'-biphenyl]-2-carboxylic acid in ethyl acetate and add triethylamine and acetic anhydride. Stir the mixture at room temperature for several hours to form 4-(azidomethyl)-[1,1'-biphenyl]-2-carboxamide.", "Step 10: Purify the product by recrystallization or column chromatography." ] }

2763750-28-1

Molecular Formula

C14H12N4O

Molecular Weight

252.3

Purity

99

Origin of Product

United States

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